![molecular formula C12H11N5O5 B14658830 Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate CAS No. 52348-80-8](/img/structure/B14658830.png)
Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate is a complex organic compound characterized by its unique structure, which includes a cyano group, a nitrophenyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate typically involves the reaction of ethyl cyanoacetate with 3-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-2-[(3-nitrophenyl)hydrazinylidene]acetate: Shares a similar structure but lacks the carbamate group.
Ethyl cyanoacetate: A simpler compound used as a precursor in the synthesis of the target compound.
Uniqueness
Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
52348-80-8 |
|---|---|
Molecular Formula |
C12H11N5O5 |
Molecular Weight |
305.25 g/mol |
IUPAC Name |
ethyl N-[2-cyano-2-[(3-nitrophenyl)hydrazinylidene]acetyl]carbamate |
InChI |
InChI=1S/C12H11N5O5/c1-2-22-12(19)14-11(18)10(7-13)16-15-8-4-3-5-9(6-8)17(20)21/h3-6,15H,2H2,1H3,(H,14,18,19) |
InChI Key |
ZKEYXQRVLFDQMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



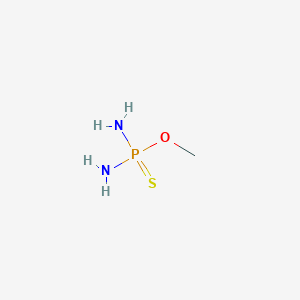
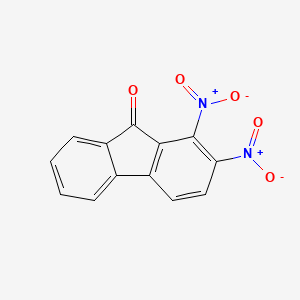
![Ethanol, 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]-](/img/structure/B14658761.png)
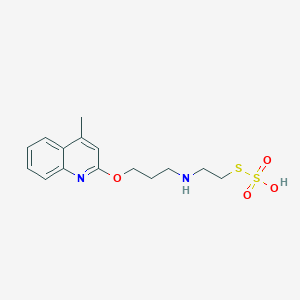
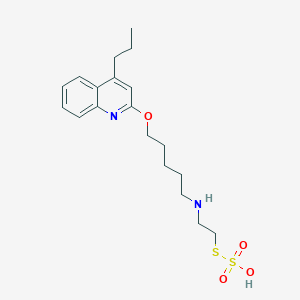
methanone](/img/structure/B14658783.png)
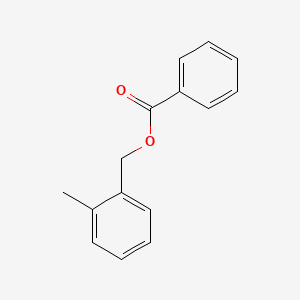
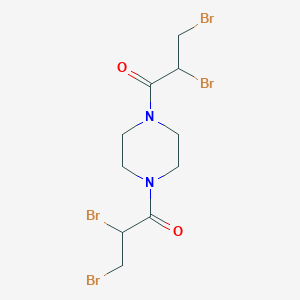
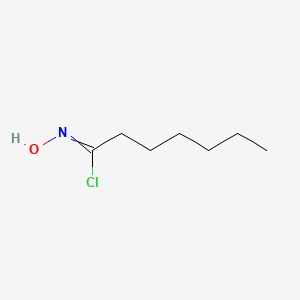


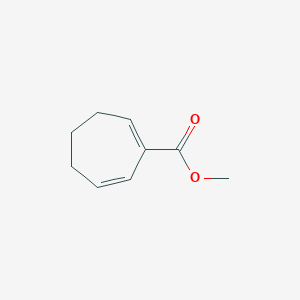
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
